molecular formula C10H17N5O3 B2956062 Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate CAS No. 2470438-09-4

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate

Cat. No.: B2956062
CAS No.: 2470438-09-4
M. Wt: 255.278
InChI Key: JEKFGDXWAIDRGX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate is a carbamate derivative featuring a 1,3,5-triazine core substituted with amino (NH₂) and methoxy (OCH₃) groups at the 4- and 6-positions, respectively. The tert-butyl carbamate group is attached via a methylene bridge to the 2-position of the triazine ring. This compound is of interest in medicinal and agrochemical research due to the versatility of the triazine scaffold, which is known for its hydrogen-bonding capacity, aromatic stability, and reactivity in heterocyclic chemistry.

Properties

IUPAC Name

tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)12-5-6-13-7(11)15-8(14-6)17-4/h5H2,1-4H3,(H,12,16)(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKFGDXWAIDRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NC(=N1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under controlled temperature conditions . The reaction mixture is then stirred and allowed to react at room temperature for an extended period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Triazine vs. Pyrimidine Derivatives

The compound tert-butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (298) and its stereoisomer (299) feature a pyrimidine ring instead of a triazine. Pyrimidines are six-membered rings with two nitrogen atoms, contrasting with the three nitrogen atoms in triazines. This difference impacts electronic properties: triazines exhibit stronger electron-deficient character, enhancing their reactivity in nucleophilic aromatic substitution. Pyrimidine derivatives, however, are more commonly utilized in drug discovery due to their DNA/RNA mimicry .

Cyclohexane vs. Cyclopentane Backbones

Compounds such as tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8) replace the triazine ring with saturated cyclopentane or cyclohexane rings. These aliphatic backbones reduce aromatic interactions but introduce conformational flexibility and stereochemical complexity, which are critical for modulating pharmacokinetic properties like solubility and metabolic stability .

Substituent Group Variations

Amino and Methoxy Positioning

The 4-amino-6-methoxy substitution pattern on the triazine core distinguishes this compound from derivatives like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296), where the amino and methoxy groups are part of a cyclohexane ring. The triazine’s planar structure allows for stronger π-π stacking interactions, whereas cyclohexane-based compounds rely on steric and hydrogen-bonding effects for molecular recognition .

Hydroxy vs. Amino Functionalization

In PharmaBlock’s carbamate derivatives (e.g., CAS: 79598-73-5 and 79590-84-4), hydroxyl groups replace the amino functionality.

Stereochemical Considerations

Stereoisomerism plays a critical role in compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate and its (1S,3R) counterpart. The spatial arrangement of substituents on the cyclopentane ring affects binding affinity to biological targets. For instance, the (1S,3S) configuration may favor interactions with chiral enzyme active sites, while the (1R,4R) or (1S,4S) configurations in pyrimidine derivatives (298, 299) influence diastereoselective synthesis pathways .

Research Findings and Implications

  • Triazine vs. Pyrimidine : The triazine core in the target compound offers enhanced electron deficiency, making it suitable for agrochemical applications (e.g., herbicides). Pyrimidine derivatives (e.g., 298, 299) are more relevant to kinase inhibitor development .
  • Stereochemical Impact : The stereochemistry of cyclopentane/cyclohexane carbamates (e.g., cis vs. trans hydroxy groups) significantly influences their biological activity and metabolic stability, as seen in PharmaBlock’s patented intermediates .
  • Synthetic Flexibility : The tert-butyl carbamate group serves as a robust protecting group for amines, enabling multi-step syntheses of complex heterocycles, as demonstrated in the patent literature .

Biological Activity

Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C10H16N4O3
  • Molecular Weight: 240.26 g/mol
  • CAS Number: 2470438-09-4

The biological activity of this compound is primarily attributed to its structural similarity to known bioactive triazine derivatives. Triazines have been shown to exhibit various pharmacological effects including:

  • Anticancer Activity: Triazine derivatives have demonstrated significant anticancer properties against various cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in cancer models such as MCF-7 and A549 with IC50 values ranging from 0.2 to 10 µM .
  • Antimicrobial Effects: Some triazine derivatives have shown activity against bacterial strains and have been investigated for their potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
  • Inhibition of Enzymatic Activity: Certain triazines inhibit enzymes essential for cancer cell survival and proliferation, such as CDK9 and InhA . This inhibition can lead to increased apoptosis in cancer cells.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of various triazine derivatives including those structurally related to this compound. The results indicated that compounds with similar substitutions exhibited IC50 values against A549 lung cancer cells in the range of 3.0 µM to 5.85 µM, suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Properties

Research into the antimicrobial properties of triazine derivatives highlighted their effectiveness against resistant bacterial strains. The compound this compound was included in a screening panel that demonstrated significant inhibition of gram-positive and gram-negative bacteria at concentrations below 10 µM .

Comparative Data Table

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Tert-butyl N-[...carbamateAnticancerA5493.0
Similar Triazine DerivativeAntimicrobialS. aureus<10
Another Triazine AnalogAnticancerMCF-75.85

Research Findings

Research indicates that the biological activity of this compound is promising for therapeutic applications:

  • Antitumor Efficacy: The compound's structural features enable it to interact with cellular pathways involved in tumor growth inhibition.
  • Potential for Drug Development: Given its activity profile, this compound may serve as a lead structure for developing new anticancer or antimicrobial agents.
  • Further Investigations Needed: More extensive pharmacokinetic studies and clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodology : Use a two-step protocol involving nucleophilic substitution and carbamate protection. For example, react 4-amino-6-methoxy-1,3,5-triazine-2-carbaldehyde with tert-butyl carbamate in tetrahydrofuran (THF) under reflux with diisopropylethylamine (DIPEA) as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~70–75%) is achieved by controlling reaction time (24–48 hours) and stoichiometric ratios (1:1.2 aldehyde-to-carbamate) .

Q. What analytical techniques confirm the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H), methoxy (δ ~3.8 ppm), and triazine protons (δ ~8.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H+^+]) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve crystal structures using SHELX software to validate stereochemistry and hydrogen-bonding networks .

Q. How should researchers handle stability issues during storage?

  • Methodology : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation of the triazine core. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Advanced Research Questions

Q. What strategies address low reactivity in triazine functionalization?

  • Methodology :

  • Microwave-Assisted Synthesis : Enhance reaction kinetics by heating at 100–120°C for 1–2 hours, improving substitution efficiency at the triazine C-4 position .
  • Catalysis : Employ Pd(0) catalysts for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the triazine ring .

Q. How can computational modeling predict regioselectivity in derivatization?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. This identifies electron-deficient sites on the triazine ring (e.g., C-4 position) for nucleophilic attack, guiding experimental design .

Q. What mechanisms explain contradictory bioactivity data in cellular assays?

  • Methodology :

  • Metabolite Profiling : Use LC-MS to detect hydrolyzed intermediates (e.g., free amine from carbamate cleavage) that may exhibit off-target effects .
  • Solubility Optimization : Adjust solvent systems (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts in cytotoxicity assays .

Q. How can researchers resolve conflicting crystallographic data?

  • Methodology : Compare SHELXL refinement parameters (R-factor, wR2) across multiple datasets. Use Olex2 for real-space validation to correct for disorder in the tert-butyl group or triazine-methoxy torsion angles .

Critical Considerations

  • Stereochemical Complexity : Derivatives with chiral centers (e.g., cyclopentyl or piperidine substituents) require enantioselective synthesis using chiral auxiliaries or catalysts .
  • Ecotoxicity : Follow OECD guidelines for biodegradation testing to assess environmental persistence of triazine byproducts .

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